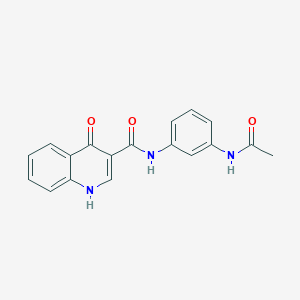![molecular formula C19H21N5O3S B10982192 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B10982192.png)
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound with a complex structure that includes a spirocyclic core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the thiazole and pyridine rings, and final acylation to form the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-6-5-9-20-10-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25) |
InChI Key |
FEBRFHYYEIKSMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10982127.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10982135.png)
![N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide](/img/structure/B10982140.png)
![(4-Benzylpiperidin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B10982144.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B10982162.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982168.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B10982172.png)
![methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10982174.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10982177.png)
![4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B10982183.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982189.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B10982191.png)
